molecular formula C20H18O B12560183 4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl CAS No. 142957-94-6

4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl

Cat. No.: B12560183
CAS No.: 142957-94-6
M. Wt: 274.4 g/mol
InChI Key: YXIZFLAFDDDYLM-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Methoxyphenyl)methyl]-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The biphenyl structure can be reduced under specific conditions to form a cyclohexyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 4-[(4-Hydroxyphenyl)methyl]-1,1’-biphenyl.

    Reduction: 4-[(4-Methoxyphenyl)methyl]cyclohexane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methoxyphenyl)methyl]-1,1’-biphenyl is unique due to its biphenyl structure combined with a methoxy-substituted phenyl ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

142957-94-6

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

1-methoxy-4-[(4-phenylphenyl)methyl]benzene

InChI

InChI=1S/C20H18O/c1-21-20-13-9-17(10-14-20)15-16-7-11-19(12-8-16)18-5-3-2-4-6-18/h2-14H,15H2,1H3

InChI Key

YXIZFLAFDDDYLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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